4,4'-Diaminodiphenylamine Sulfate

Description

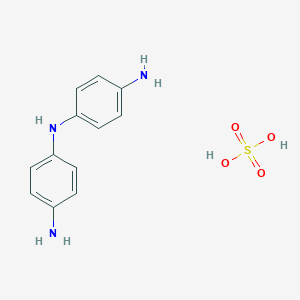

4,4'-Diaminodiphenylamine Sulfate (CAS 53760-27-3) is a sulfate salt with the molecular formula C₁₂H₁₅N₃O₄S and a molecular weight of 297.33 g/mol. It appears as a blue-white or grey-to-bluish-purple crystalline powder . The compound has a high melting point of 300°C (hydrate form) and is sparingly soluble in water but soluble in ethanol and ether . It is widely used as a diazo component in dyes (e.g., C.I. 37245 or "Fast Black B Salt") and in chemical synthesis for industrial water treatment and photocatalytic applications . Safety protocols classify it as a hazardous material (UN 2811, 6.1/PG 3) requiring careful handling .

Properties

CAS No. |

6369-04-6 |

|---|---|

Molecular Formula |

C24H28N6O4S |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

4-N-(4-aminophenyl)benzene-1,4-diamine;sulfuric acid |

InChI |

InChI=1S/2C12H13N3.H2O4S/c2*13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h2*1-8,15H,13-14H2;(H2,1,2,3,4) |

InChI Key |

UIBDOIWJPGLGEJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O |

Other CAS No. |

53760-27-3 6369-04-6 |

Pictograms |

Irritant |

Synonyms |

4.4-Iminodianiline sulfate |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Bis(4-Nitrophenyl)Amine

Bis(4-nitrophenyl)amine is reduced using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) or nickel catalyst. The reaction typically proceeds at 50–80°C under 3–5 bar hydrogen pressure, yielding 4,4'-diaminodiphenylamine with >90% efficiency. The diamine is then treated with concentrated sulfuric acid (18 M) at 60°C to form the sulfate salt. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | Higher loading reduces reaction time |

| H₂ Pressure | 3–5 bar | Excess pressure risks over-reduction |

| Sulfonation Temperature | 60–70°C | Lower temps favor salt stability |

This method is industrially favored due to scalability, though catalyst costs and hydrogen handling require careful optimization.

Condensation of 4-Chloronitrobenzene with Ammonia Derivatives

Alternative routes avoid nitro intermediates by directly assembling the diphenylamine backbone.

Ullmann-Type Coupling with Ammonia

4-Chloronitrobenzene reacts with aqueous ammonia under Ullmann conditions, using copper(I) iodide as a catalyst and potassium carbonate as a base. The reaction occurs in dimethylformamide (DMF) at 120°C for 12–24 hours, producing 4-nitro-4'-aminodiphenylamine, which is subsequently reduced and sulfonated.

Reaction Mechanism :

Yields reach 75–85%, with byproducts including oligomeric amines and unreacted starting material.

Oxidative Coupling of Aniline Derivatives

Electrochemical Synthesis

An innovative approach employs electrochemical oxidation of aniline in acidic media. At a platinum anode (1.2 V vs. Ag/AgCl), aniline dimerizes to form 4,4'-diaminodiphenylamine, which precipitates as the sulfate salt upon addition of H₂SO₄. Advantages include:

-

Solvent-free conditions

-

Room-temperature operation

-

90–95% Faradaic efficiency

Limitations include electrode fouling and the need for specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reduction of nitro groups, reducing reaction times from hours to minutes. For example, bis(4-nitrophenyl)amine in ethanol/water (3:1) with NaBH₄ and a catalytic amount of FeCl₃ achieves full conversion within 15 minutes at 100°C. Subsequent sulfonation under microwave conditions (50°C, 10 minutes) yields 98% pure product.

Comparative Data :

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional H₂ | 6–8 | 90 | 95 |

| Microwave | 0.25 | 95 | 98 |

Green Chemistry Approaches

Biocatalytic Reduction

Recent studies utilize NADH-dependent reductases from E. coli to convert nitro groups to amines under mild conditions (pH 7, 30°C). This method avoids metal catalysts and high-pressure H₂, though yields remain modest (60–70%).

Solvent-Free Mechanochemical Synthesis

Ball milling bis(4-nitrophenyl)amine with iron powder and ammonium chloride achieves 85% conversion in 2 hours. The mechanochemical method eliminates solvent waste but requires post-milling acid treatment to isolate the sulfate.

Industrial-Scale Optimization

Continuous Flow Reactors

Tubular reactors with immobilized Pd catalysts enable continuous hydrogenation, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. Key benefits include:

-

Consistent product quality

-

Reduced catalyst leaching

-

Integration with in-line sulfonation

Waste Minimization Strategies

-

Catalyst Recycling : Pd/C catalysts are regenerated via oxidative treatment (H₂O₂, 50°C), retaining 90% activity over five cycles.

-

Byproduct Utilization : Oligomeric amines are hydrolyzed to aniline, which is reintroduced into the synthesis.

Analytical Characterization of Synthetic Products

Post-synthesis validation employs:

Chemical Reactions Analysis

4,4’-Diaminodiphenylamine Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: The amino groups in the compound can participate in substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Diaminodiphenylamine Sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

Biology: The compound is utilized in biochemical assays and as a staining agent.

Medicine: Research explores its potential use in drug development and as a diagnostic tool.

Industry: It is employed in anti-corrosive coatings, textile dyeing, and printing processes.

Mechanism of Action

The mechanism of action of 4,4’-Diaminodiphenylamine Sulfate involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following diphenylamine derivatives are structurally or functionally analogous to 4,4'-Diaminodiphenylamine Sulfate. Key differences in properties and applications are summarized in Table 1.

Structural and Functional Analogues

N,N'-Diphenyl-1,4-phenylenediamine (CAS 74-31-7)

- Structure : Contains phenyl groups instead of amine substituents on the benzene rings.

- Properties : Lower molecular weight (260.33 g/mol ) and reduced polarity due to the absence of sulfate and amine groups.

- Applications : Used in polymer stabilization and as an antioxidant .

4,4'-Dimethoxydiphenylamine (CAS 101-70-2)

- Structure : Methoxy (-OCH₃) groups replace amine groups.

- Properties : Higher solubility in organic solvents due to the electron-donating methoxy groups. Melting point: 98–100°C .

- Applications : Intermediate in pharmaceuticals and agrochemicals .

N,N'-Di-2-naphthyl-1,4-phenylenediamine (CAS 93-46-9)

- Structure : Bulky naphthyl groups increase steric hindrance.

- Properties : Higher molecular weight (410.52 g/mol ) and thermal stability.

- Applications : Antioxidant in rubber and lubricants .

4,4'-Diaminodiphenyl Sulfide (CAS 599-61-1) Structure: Sulfide (-S-) bridge instead of amine groups. Applications: High-temperature polymer synthesis .

2,4-Diaminodiphenylamine (CAS 6369-04-6) Structure: Asymmetric substitution (amines at 2- and 4-positions). Properties: Melting point 117–122°C; used in practical synthesis without sulfate .

4,4-Diaminodiphenyl Ether Sulfate Structure: Ether (-O-) linkage instead of amine groups. Properties: Enhanced flexibility and solubility in polar solvents. Applications: Specialty polymers and surfactants .

Table 1: Comparative Analysis of this compound and Analogues

Key Differences

- Solubility: The sulfate group in this compound enhances polarity but limits water solubility compared to methoxy or ether derivatives .

- Thermal Stability : Sulfate and sulfide derivatives exhibit higher thermal stability (>300°C) than methoxy or naphthyl analogues .

- Safety: this compound is classified as hazardous (UN 2811), while 4,4'-Diaminodiphenyl Sulfide is carcinogenic .

Q & A

Q. What are the optimal solvents for dissolving 4,4'-Diaminodiphenylamine Sulfate, and how does solubility impact experimental design?

The compound is highly soluble in ethanol and ether but insoluble in water . For reactions requiring aqueous conditions, pre-dissolution in polar organic solvents followed by controlled dilution is recommended. Solubility data should guide solvent selection for synthesis, purification (e.g., recrystallization), or spectroscopic analysis. Researchers must account for solvent interactions with reagents (e.g., reducing agents in synthesis) to avoid precipitation or side reactions.

Q. How is this compound synthesized, and what critical steps ensure high purity?

A common synthesis involves:

- Converting 2-chloro-5-nitrobenzenesulfonic acid to its sodium salt.

- Condensing with p-amino-N-acetylaniline under heat (110°C) and pressure (0.08 MPa).

- Reducing intermediates with iron powder in acidic conditions, followed by sulfuric acid hydrolysis to remove sulfonic and acetyl groups . Key purity controls include inert atmosphere handling (to prevent oxidation) , monitoring reaction pH, and post-synthesis recrystallization from ethanol.

Q. How should discrepancies in reported physical properties (e.g., color, melting point) be resolved?

The compound’s color varies across studies: gray to bluish-purple vs. off-white . Melting points also differ (158°C vs. 300°C ). To resolve conflicts:

- Verify purity via HPLC or elemental analysis.

- Characterize batches using differential scanning calorimetry (DSC) for precise melting points.

- Consider hydration states (e.g., hydrate vs. anhydrous forms) as a source of variation .

Advanced Research Questions

Q. What electrochemical methods enable sensitive detection of hydrogen sulfide using this compound?

The compound reacts electrochemically with sulfide ions on a glassy carbon electrode, forming sulfur heterocycles like thionine. Cyclic voltammetry (CV) shows distinct redox peaks at low sulfide concentrations (µM range). Optimize detection by:

Q. How does this compound interact with transition metals, and what structural insights can be gained?

In coordination chemistry, it acts as a ligand via amine groups. For example, in Cu(4,4'-bpy)(H2O)3·2H2O, sulfate ions hydrogen-bond with Cu(II)-bipyridine chains to form 3D networks . To study such interactions:

- Characterize complexes via X-ray crystallography (space group P65, a = 11.211 Å, c = 21.582 Å).

- Use FT-IR to confirm ligand-metal binding (N–H and S=O stretching shifts).

Q. What analytical strategies address stability challenges during long-term storage?

The compound oxidizes readily upon exposure to air or light, forming quinone-like products . Mitigation strategies include:

- Storing under argon at –20°C in amber vials.

- Adding stabilizers (e.g., 1% ascorbic acid) to aqueous suspensions.

- Monitoring degradation via UV-Vis spectroscopy (absorbance shifts at 300–400 nm).

Methodological Tables

Table 1: Solubility and Stability Parameters

| Property | Value/Notes | Reference |

|---|---|---|

| Solubility in ethanol | >50 mg/mL | |

| Stability in acidic conditions | Stable below pH 3; hydrolyzes at pH >5 | |

| Photodegradation half-life | ~72 hours (under UV light) |

Table 2: Key Electrochemical Parameters for Sulfide Detection

| Parameter | Value | Reference |

|---|---|---|

| Linear range | 0.5–100 µM | |

| Limit of detection (LOD) | 0.1 µM (S/N = 3) | |

| Optimal potential window | –0.2 to +0.6 V (vs. Ag/AgCl) |

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.